Palmitoyl Ethanolamide-d5 is derived from palmitic acid, which is a common saturated fatty acid found in both animals and plants. It belongs to the class of N-acylethanolamines, which are known for their involvement in endocannabinoid signaling pathways. The compound is classified under fatty acid derivatives and has garnered interest in pharmacological research due to its anti-inflammatory and analgesic properties.
The synthesis of Palmitoyl Ethanolamide-d5 typically involves the following steps:
A notable method for synthesizing palmitoylethanolamide involves heating a suspension of crude palmitoylethanolamide in a solvent mixture with a strong base catalyst, allowing for solvolysis of impurities and formation of crystalline product .
Palmitoyl Ethanolamide-d5 has the molecular formula and features a long hydrophobic tail derived from palmitic acid. The deuterated positions are typically at the methyl groups of the ethanolamine moiety, enhancing its detection in mass spectrometry.
The structural representation can be summarized as follows:
Palmitoyl Ethanolamide-d5 can participate in various chemical reactions typical for fatty acid amides, including:
These reactions are essential for understanding its behavior in biological systems and its applications in drug formulation.
The mechanism by which Palmitoyl Ethanolamide-d5 exerts its effects is primarily through modulation of the endocannabinoid system. It appears to interact with:
Palmitoyl Ethanolamide-d5 may enhance cellular homeostasis by reducing the secretion of pro-inflammatory cytokines, thus mitigating inflammatory responses .
The melting point, boiling point, and other specific physical properties are crucial for practical applications but vary based on purity and synthesis method.
Palmitoyl Ethanolamide-d5 serves several important roles in scientific research:
Palmitoyl Ethanolamide-d5 (PEA-d5), systematically named as N-(2-Hydroxyethyl)hexadecanamide-15,15,16,16,16-d5 and synonymously designated Palmidol-d5 or PEA-15,15,16,16,16-d5, is a deuterium-stabilized isotopologue of the endogenous lipid mediator palmitoylethanolamide (PEA). Its molecular formula is C₁₈H₃₂D₅NO₂, with a molecular weight of 304.52 g/mol, incorporating five deuterium atoms at the terminal methyl group (positions 15,15,16,16,16) [3] [6]. This strategic labeling replaces the hydrogen atoms of PEA’s palmitoyl chain with deuterium, creating a chemically identical yet spectroscopically distinct compound. The isotopic enrichment typically exceeds 98%, ensuring minimal biochemical deviation from native PEA while enabling precise detection in complex matrices [3].
Table 1: Structural Characteristics of PEA-d5
Property | Specification |
---|---|
CAS Registry Number | 2117730-91-1 |
Molecular Formula | C₁₈H₃₂D₅NO₂ |
Isotopic Enrichment | ≥98% deuterium (15,15,16,16,16 positions) |
Exact Mass | 304.52 g/mol |
SMILES Notation | O=C(CCCCCCCCCCCCCC([²H])(C([²H])([²H])[²H])NCCO |
The retention of PEA’s core structure—comprising a 16-carbon saturated fatty acid linked to ethanolamine via an amide bond—ensures that PEA-d5 maintains the pharmacological properties of its native counterpart. This includes affinity for key biological targets like peroxisome proliferator-activated receptor alpha (PPAR-α) while providing a non-radioactive tracer capability essential for kinetic and distribution studies [4] [10].
The development of deuterated lipid mediators emerged in the 1970s alongside advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Early deuterated analogs, such as prostaglandin-d₄ and arachidonic acid-d₈, demonstrated that isotope labeling could trace eicosanoid metabolism without perturbing enzymatic pathways [2]. PEA-d5 represents an evolutionary milestone in this field, addressing unique challenges posed by the endocannabinoid system (ECS). Unlike classical neurotransmitters, lipid mediators like PEA exhibit rapid biosynthesis and degradation, ultra-low physiological concentrations (nanomolar to picomolar range), and complex cross-talk with structurally similar molecules [4] [7].
Deuterium labeling overcame limitations of early radiolabeled PEA analogs (e.g., ³H-PEA), which posed safety constraints and lacked specificity in multiplexed assays. The kinetic isotope effect (KIE) of deuterium—slowing bond cleavage rates by 6–10 fold—further enhanced the utility of PEA-d5 for studying N-acylethanolamine (NAE) hydrolysis by fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA) [4]. This property enables researchers to distinguish enzymatic degradation from transport or sequestration phenomena in in vitro systems.
The endocannabinoid system (ECS) comprises receptors (e.g., CB1, CB2, PPAR-α), endogenous ligands (e.g., anandamide [AEA], 2-AG, PEA), and metabolic enzymes—a network modulating pain, inflammation, and neuroprotection [4] [7]. PEA-d5 serves three critical functions in ECS research:
Table 2: Research Applications of PEA-d5 in Endocannabinoid Studies
Application Domain | Key Insights Enabled by PEA-d5 |
---|---|
Quantitative Bioanalysis | Revealed 2.5-fold increase in brain PEA after neuroinflammation [9] |
Metabolic Flux Analysis | Demonstrated competition between PEA and AEA for FAAH catalysis [4] |
Receptor Localization | Confirmed PPAR-α-dependent anti-inflammatory effects in astrocytes [7] |
Drug Interaction Studies | Detected PEA-mediated amplification of AEA’s TRPV1 activation [4] |
Furthermore, PEA-d5 underpins the "entourage effect" hypothesis—where PEA potentiates AEA’s activity at TRPV1 channels and CB1 receptors. Deuterium-labeled tracer studies showed that PEA-d5 increases AEA-induced TRPV1 currents by 40% in dorsal root ganglia neurons, likely via allosteric modulation [4]. This exemplifies how isotopic analogs dissect complex lipid interactions inaccessible via genetic or pharmacological methods alone.
Table 3: Analytical Techniques Leveraging PEA-d5
Technique | Advantages with PEA-d5 | Representative Findings |
---|---|---|
LC-MS/MS Quantification | Eliminates signal drift; achieves ≤5% RSD precision | Mapped regional brain distribution of PEA [9] |
Solid-State NMR | Resolves atomic-scale dynamics in lipid bilayers | Characterized PEA-PPAR-α binding kinetics [5] |
Isotope Dilution Assays | Measures enzymatic rates without radiolabels | Determined FAAH Vmax for PEA hydrolysis [4] |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: